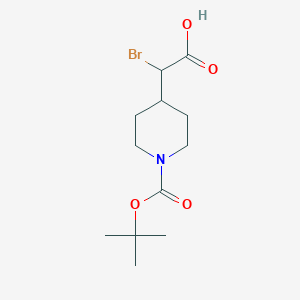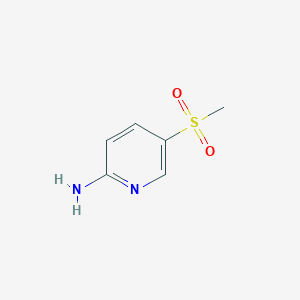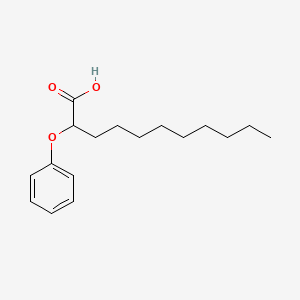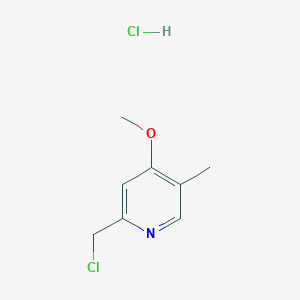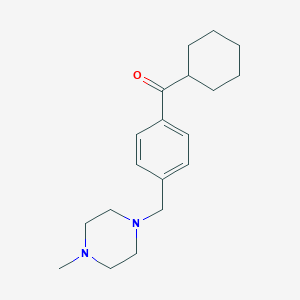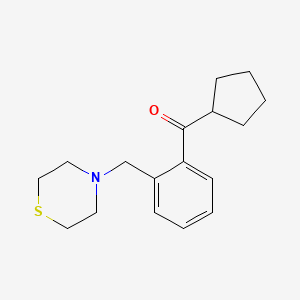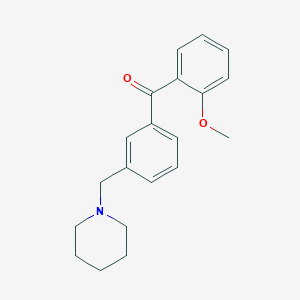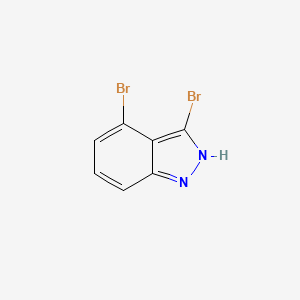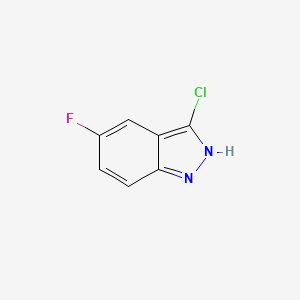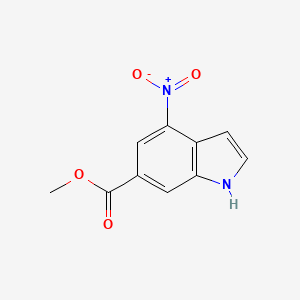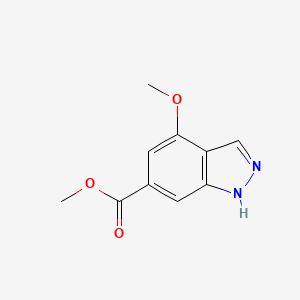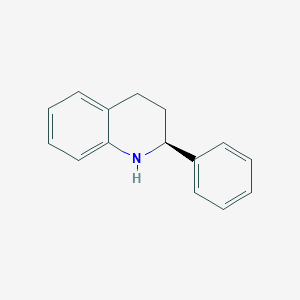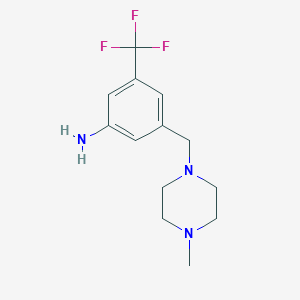
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 853296-94-3 . It has a molecular weight of 273.3 . The IUPAC name for this compound is 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Here’s a brief overview of its application:
Specific Scientific Field
Materials Science, specifically in the area of Non-Linear Optical (NLO) materials and electro-optic applications .
Summary of the Application
This compound is used to develop optically good quality single crystals suitable for electro-optic device fabrication .
Methods of Application or Experimental Procedures
The compound was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature to develop the single crystal .
Results or Outcomes
The NLO property of the crystal was tested by Kurtz and Perry powder technique, and the second harmonic generation (SHG) efficiency of the crystal was found to be 1.03 times that of the standard potassium dihydrogen phosphate (KDP). The crystal also showed blue light emission, indicating its potential for opto-electronic applications .
- Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .
- Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .
- Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .
- Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
- Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .
- Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
Synthesis of Nitrogenous Heterocyclic Derivatives
- Summary of the Application : This compound is used as an organic building block to synthesize pyrrolopyrimidine kinase inhibitors .
- Methods of Application : The compound was reacted with (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate in the presence of anhydrous K2CO3 and a palladium catalyst. The reaction mixture was heated, filtered, and then washed with ethyl acetate .
- Results or Outcomes : The reaction yielded a product with 86.4% yield and 99.21% HPLC purity .
- Summary of the Application : This compound is used in the synthesis of nitrogenous heterocyclic derivatives .
- Methods of Application : The compound was reacted with trimethylaluminum and methyl 3-acetaminocrotonate in anhydrous CH2Cl2. The reaction mixture was stirred at room temperature, quenched with saturated NH4Cl aqueous solution, and then extracted with CH2Cl2 .
- Results or Outcomes : The reaction yielded a diverse range of heterocyclic compounds .
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
Synthesis of Nitrogenous Heterocyclic Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBVNOUCRJYHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631061 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline | |
CAS RN |
853296-94-3 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

